
Tetrahydropalmatine
Overview
Description
Tetrahydropalmatine is an isoquinoline alkaloid primarily found in the Corydalis genus and Stephania rotunda . This compound has been traditionally used in Chinese herbal medicine for its analgesic, sedative, and muscle relaxant properties . It has gained attention in modern pharmacology for its potential therapeutic applications, including the treatment of drug addiction and heart disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropalmatine can be synthesized through several methods. One common synthetic route involves the reduction of dehydrocorydaline using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Corydalis yanhusuo. The extraction process includes maceration of the plant material in ethanol, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropalmatine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydrocorydaline.
Reduction: Reduction of dehydrocorydaline yields this compound.
Substitution: Methoxy groups in this compound can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for methoxy group substitution.
Major Products:
Oxidation: Dehydrocorydaline.
Reduction: this compound.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Pharmacological Properties
THP exhibits a range of pharmacological activities, including:
- Analgesic Effects : THP has been shown to alleviate pain in various animal models. Studies indicate that it can effectively reduce hyperalgesia induced by chemotherapeutic agents such as oxaliplatin, suggesting a potential role in managing neuropathic pain .
- Anti-addiction Properties : Research has highlighted THP's efficacy in treating substance use disorders. It has been reported to significantly reduce cravings and withdrawal symptoms in heroin-dependent individuals, thereby increasing abstinence rates .
- Neuroprotective Effects : THP demonstrates protective effects against neurotoxicity induced by substances like ketamine, indicating its potential in treating cognitive impairments associated with drug abuse .
- Antitumor Activity : Recent studies suggest that THP may have anticancer properties, showing promise in treating various cancers, including glioblastoma and melanoma .
Pain Management
A study investigated the analgesic effects of THP on neuropathic pain induced by oxaliplatin. The results indicated that THP administration led to a dose-dependent increase in pain threshold, demonstrating significant anti-hyperalgesic effects without altering general locomotor activity .
Dosage (mg/kg) | Pain Threshold Increase |
---|---|
1 | Slightly elevated |
2 | Marked increase |
4 | Significant increase |
Addiction Treatment
In a randomized controlled trial involving 120 heroin-dependent subjects, THP administration resulted in a significant reduction of protracted abstinence withdrawal syndrome (PAWS) symptoms. The abstinence rate after four weeks of treatment was approximately 47.8% compared to 15.2% in the placebo group .
Treatment Group | Abstinence Rate (%) | PAWS Severity Reduction |
---|---|---|
THP | 47.8 | Significant |
Placebo | 15.2 | Not significant |
Neuroprotection
THP was shown to mitigate oxidative stress and cognitive deficits associated with ketamine exposure in mice. The treatment led to increased activities of antioxidant enzymes and reduced malondialdehyde levels, indicating its protective role against oxidative damage .
Parameter | Control Group | THP Treatment Group |
---|---|---|
GSH-PX Activity | Higher | Significantly higher |
MDA Content | Lower | Significantly lower |
Future Perspectives
Despite promising findings, further research is needed to fully elucidate the mechanisms underlying THP's pharmacological effects and to establish its safety profile for long-term use. Current studies suggest that enhancing its bioavailability through novel drug delivery systems may improve its therapeutic efficacy .
Mechanism of Action
Tetrahydropalmatine exerts its effects primarily through interaction with neurotransmitter receptors. It acts as an antagonist at dopamine D1 and D2 receptors, which helps in modulating dopamine levels in the brain. This action is beneficial in reducing the rewarding effects of addictive substances. Additionally, this compound interacts with alpha-adrenergic and serotonin receptors, contributing to its sedative and muscle relaxant properties .
Comparison with Similar Compounds
Dehydrocorydaline: An oxidized form of tetrahydropalmatine with similar pharmacological properties.
Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.
Palmatine: Shares structural similarities and exhibits antimicrobial and anti-inflammatory activities.
Uniqueness: this compound is unique due to its broad spectrum of pharmacological activities, particularly its ability to modulate dopamine receptors, which is not as pronounced in similar compounds like berberine and palmatine .
Biological Activity
Tetrahydropalmatine (THP), a natural alkaloid derived from the plant Palmatum and related species, has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.
This compound is classified as a tetrahydroprotoberberine isoquinoline. Its pharmacokinetic profile includes rapid penetration of the blood-brain barrier (BBB), although it exhibits low oral bioavailability due to inadequate intestinal absorption and rapid clearance from the body. Recent advancements in drug delivery systems aim to enhance its bioavailability, potentially increasing its therapeutic efficacy .
1. Anti-Addiction Effects
THP has shown promise in treating substance use disorders, particularly in reducing cravings and withdrawal symptoms associated with opioid dependence. A randomized controlled trial involving 120 heroin-dependent patients demonstrated that THP significantly reduced the severity of protracted abstinence withdrawal syndrome (PAWS) and increased the abstinence rate from 15.2% in the placebo group to 47.8% in the THP group over three months .
2. Neuroprotective Properties
Studies indicate that THP possesses neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In a ketamine-induced oxidative stress model in mice, THP treatment resulted in increased activities of antioxidant enzymes such as GSH-PX and SOD, while decreasing malondialdehyde (MDA) levels, suggesting its role in mitigating oxidative damage .
3. Antinociceptive Effects
THP exhibits significant antinociceptive properties in both acute and chronic pain models. Research has shown that THP administration can suppress pain behaviors in formalin-induced nociceptive responses, particularly during the second phase of pain response, indicating its potential as an analgesic agent . Its effectiveness was also noted in models of neuropathic pain induced by chemotherapeutic agents .
4. Anti-Inflammatory Activity
The compound has been linked to anti-inflammatory effects through various signaling pathways. THP inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . In models of acute lung injury, THP demonstrated protective effects by reducing inflammatory cell recruitment and cytokine levels .
The biological activities of THP are mediated through several mechanisms:
- Dopamine Receptor Antagonism : THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which may explain its effects on addiction and pain modulation .
- Regulation of Neurotransmitter Systems : It influences serotonin (5-HT) neuronal activity and affects brain-derived neurotrophic factor pathways, which are critical for mood regulation and neuroprotection .
- Inhibition of Apoptosis : THP has been shown to inhibit apoptosis in various cell types through modulation of signaling pathways such as PI3K/Akt/mTOR .
Case Studies and Clinical Applications
A notable case study highlighted the use of THP in treating cocaine use disorder (CUD). In a clinical trial involving cocaine users, THP was found to reduce self-administration behaviors and cravings while demonstrating a favorable safety profile . Another case focused on the hepatotoxicity associated with levo-tetrahydropalmatine exposure, underscoring the need for careful monitoring during treatment due to potential adverse effects .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864207 | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2934-97-6 | |
Record name | (±)-Tetrahydropalmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydalis B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDROPALMATINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.